molecular formula C12H18O6 B1212821 Diethyl 2,3-diacetylsuccinate CAS No. 2049-86-7

Diethyl 2,3-diacetylsuccinate

Cat. No. B1212821
CAS RN: 2049-86-7
M. Wt: 258.27 g/mol
InChI Key: GJEDSIHWCPPJFN-UHFFFAOYSA-N
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Description

Diethyl 2,3-diacetylsuccinate is a chemical compound with the molecular formula C12H18O6 . It has a molecular weight of 258.268 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of Diethyl 2,3-diacetylsuccinate involves various methods . One method involves the reaction with N-Bromosuccinimide and potassium tert-butylate in tetrahydrofuran at 20 degrees . Another approach involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .


Molecular Structure Analysis

The molecular structure of Diethyl 2,3-diacetylsuccinate is based on its molecular formula, C12H18O6 . It has two chiral centers and can exist in the form of four isomers .

Scientific Research Applications

Catalysts for Propylene Polymerization

Diethyl 2,3-diacetylsuccinate: is utilized as a stereoregulating component in titanium–magnesium catalysts for propylene polymerization . These catalysts are crucial for producing polypropylene with a broad molecular-mass distribution. The use of diethyl 2,3-diacetylsuccinate in these catalysts results in polypropylene with high isotacticity, which is essential for creating polymers required for industrial applications such as pipes .

Synthesis of Stereoregular Isotactic Polypropylene

The compound serves as an electron-donor in titanium–magnesium catalysts, which are instrumental in the production of stereoregular isotactic polypropylene . This form of polypropylene is highly valued for its strength and clarity, making it suitable for a wide range of products, from packaging materials to automotive parts.

Production of Polypropylene with Broad Molecular-Mass Distribution

Diethyl 2,3-diacetylsuccinate is involved in the synthesis of polypropylene grades that have a broad molecular-mass distribution. This property is particularly important for creating materials that require a balance between strength and flexibility .

Internal Donor in Catalyst Systems

This compound is mentioned in the patent literature as an effective internal donor for catalyst systems used in the production of polypropylene with broad molecular-mass distribution . Its role as an internal donor is to enhance the stereospecificity of the catalyst, which is a critical factor in determining the final properties of the polymer.

Synthesis of Polymers for Industrial Applications

The synthesized diethyl 2,3-diacetylsuccinate is used to prepare polymers that meet industrial requirements for specific applications. The polymers produced using this compound can achieve a high degree of stereoregularity and are suitable for manufacturing products like industrial pipes .

Research on Chiral Centers and Isomer Determination

Diethyl 2,3-diacetylsuccinate has two chiral centers, which means it can exist in the form of four isomers. Research involving this compound includes the analysis and determination of its isomers, which is significant for understanding its behavior in various chemical reactions .

Development of High-Performance Catalysts

Research involving diethyl 2,3-diacetylsuccinate also focuses on the development of high-performance catalysts that can produce polymers with desired properties for specific applications. The compound’s ability to act as an electron-donor compound is pivotal in this research area .

Environmental Impact Studies

While not directly related to diethyl 2,3-diacetylsuccinate, there is ongoing research into replacing synthetic polymers with environmentally friendly alternatives. As diethyl 2,3-diacetylsuccinate is involved in the synthesis of polypropylene, studies may explore its role in creating more sustainable polymer production processes .

Safety And Hazards

The safety data sheet for Diethyl 2,3-diacetylsuccinate advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

diethyl 2,3-diacetylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-5-17-11(15)9(7(3)13)10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEDSIHWCPPJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)C)C(=O)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883788
Record name Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,3-diacetylsuccinate

CAS RN

2049-86-7
Record name 1,4-Diethyl 2,3-diacetylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2049-86-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dicarbethoxyhexane-2,5-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2,3-diacetylsuccinate
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Record name Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester
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Record name Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester
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Record name Diethyl 2,3-diacetylsuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.432
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
GQ Wang, Z Guan, RC Tang, Z Ostojic, TN Jones… - 2009 - digitalcommons.csbsju.edu
A simple preparation of ethyl 2, 5-dimethylfuran-3-carboxylate, 2, 5-dimethylfuran-3, 4-dicarboxylic acid, and diethyl 2, 5-dimethylfuran-3, 4-dicarboxylate by treatment of diethyl 2, 3-…
Number of citations: 2 digitalcommons.csbsju.edu
RH WILEY, JR Harrell - The Journal of Organic Chemistry, 1960 - ACS Publications
The 7-radiation (Co-60) initiated addition of aldehydes to maleates and fumarates gives acylsuccinates identical with those obtained with peroxide initiation. The reaction has …
Number of citations: 17 pubs.acs.org
MCS de Mattos, SPL de Souza… - Heterocyclic …, 2001 - degruyter.com
transition metal salts mediated oxidative radical addition of ethyl acetoacetate to limonene produced chemoand regiospecificaly (rR, 5RS)-3-carboetho\>-2, 5-dimethyl-5-(4'-…
Number of citations: 3 www.degruyter.com
R Fruttero, R Calvino, B Ferrarotti, A Gasco… - Journal of the …, 1992 - pubs.rsc.org
A series of reactions used in the literature to synthesize acylglyoximes were reinvestigated and the mixtures of products obtained resolved by chromatography. NMR spectroscopy …
Number of citations: 4 pubs.rsc.org
BS Tanaseichuk, OB Tomilin… - Russian Journal of …, 2017 - Springer
Substitution of the nitro group for methyl in the position 4 of the picrylic fragment of 1-(2,4,6-trinitrophenyl)-2,2-diphenylhydrazyl increases the relative stability of hydrazyl radical in …
Number of citations: 5 link.springer.com
QAR Almeida - Green Chemistry Letters and Reviews, 2013 - Taylor & Francis
A two-step protocol for the synthesis of highly substituted pyrroles in aqueous media and without catalyst is described. The first step is the dimerization of a 1,3-dicarbonyl compound by …
Number of citations: 10 www.tandfonline.com
H Liu, S Ueta, F Yagishita, M Nishiuchi, Y Kawamura - Tetrahedron, 2015 - Elsevier
The novel polysubstituted 1,1′-phenylene-bipyrrole compounds were synthesized by the double [3+2] cycloaddition-extrusion reactions of N,N′-phenylene-bimünchnones and …
Number of citations: 5 www.sciencedirect.com
X Zhang, G Weng, Y Zhang, P Li - Tetrahedron, 2015 - Elsevier
Pyrrole derivatives are important species with remarkable biological activities 1 and useful intermediates in the synthesis of natural products and heterocycles. 2 Many methods for the …
Number of citations: 32 www.sciencedirect.com
H Liu - (No Title), 2015 - repo.lib.tokushima-u.ac.jp
Bipyrroles and their derivatives are structural units in many natural products and pharmaceuticals, key intermediates for the synthesis of a variety of biologically active molecules and …
Number of citations: 3 repo.lib.tokushima-u.ac.jp
G SOSNOVSKY, NC Yang - The Journal of Organic Chemistry, 1960 - ACS Publications
The reactions of¿-butyl peresters with esters, ethers, aldehydes, ketones, tetralin, benzyl alcohol, dimethylaniline, and thiophenol were investigated. Cuprous bromide exerts a marked …
Number of citations: 62 pubs.acs.org

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